molecular formula C5H12O5 B1257334 Apiitol CAS No. 89615-91-8

Apiitol

Cat. No.: B1257334
CAS No.: 89615-91-8
M. Wt: 152.15 g/mol
InChI Key: SDXWEZQDLHNYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apiitol is a tetritol derivative.
L-2-(Hydroxymethyl)-1, 2, 3, 4-butanetetrol, also known as 3-(hydroxymethyl)erythritol or (3R)-hydroxymethylbutane-1, 2, 3, 4-tetrol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. L-2-(Hydroxymethyl)-1, 2, 3, 4-butanetetrol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol is primarily located in the cytoplasm. Outside of the human body, L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol can be found in caraway and herbs and spices. This makes L-2-(hydroxymethyl)-1, 2, 3, 4-butanetetrol a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-(hydroxymethyl)butane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWEZQDLHNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579714
Record name 2-(Hydroxymethyl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89615-91-8, 217975-02-5
Record name 2-(Hydroxymethyl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2-(Hydroxymethyl)-1,2,3,4-butanetetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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